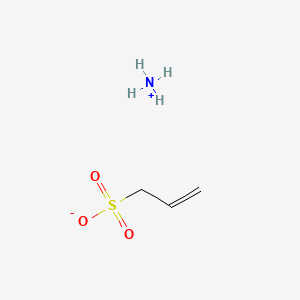
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- is a heterocyclic compound that features a benzotriazine core with a mercaptomethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- typically involves the reaction of 1,2,3-benzotriazin-4(3H)-one with a suitable thiol reagent under controlled conditions. One common method involves the use of a mercaptomethylating agent in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. For example, a visible-light-mediated nitrogen-centered Norrish reaction can be employed to achieve high yields of the desired product under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- undergoes various types of chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzotriazine derivatives.
Substitution: Various substituted benzotriazine derivatives.
Aplicaciones Científicas De Investigación
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the benzotriazine core can interact with nucleic acids and proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Lacks the mercaptomethyl group, resulting in different reactivity and applications.
3-Mercaptomethyl-1,2,4-triazole: Similar thiol functionality but different ring structure, leading to distinct chemical properties.
4-Mercaptomethyl-1,2,3-triazole: Another isomer with a different arrangement of nitrogen atoms in the ring.
Uniqueness
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- is unique due to the combination of the benzotriazine core and the mercaptomethyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
28527-10-8 |
|---|---|
Fórmula molecular |
C8H7N3OS |
Peso molecular |
193.23 g/mol |
Nombre IUPAC |
3-(sulfanylmethyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3OS/c12-8-6-3-1-2-4-7(6)9-10-11(8)5-13/h1-4,13H,5H2 |
Clave InChI |
JUQVZSJBYSTBNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(N=N2)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















